2-[4-(Hydroxymethyl)phenyl]acetonitrile
Overview
Description
2-[4-(Hydroxymethyl)phenyl]acetonitrile is an organic compound with the molecular formula C9H9NO and a molecular weight of 147.18 g/mol . It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)phenyl]acetonitrile typically involves the reaction of 4-(Hydroxymethyl)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method involves the use of sodium cyanide as the nitrile source in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hydroxymethyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The nitrile group can be reduced to form an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 2-[4-(Carboxymethyl)phenyl]acetonitrile
Reduction: 2-[4-(Hydroxymethyl)phenyl]ethylamine
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(Hydroxymethyl)phenyl]acetonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and synthesis of active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can undergo metabolic transformations. These interactions and transformations can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methoxymethyl)phenyl]acetonitrile
- 2-[4-(Ethoxymethyl)phenyl]acetonitrile
- 2-[4-(Chloromethyl)phenyl]acetonitrile
Uniqueness
2-[4-(Hydroxymethyl)phenyl]acetonitrile is unique due to the presence of the hydroxymethyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWFTSRLCNJFAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451171 | |
Record name | Benzeneacetonitrile, 4-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144825-18-3 | |
Record name | Benzeneacetonitrile, 4-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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